1-(1-Methyl-1H-indol-5-yl)ethanone

Description

BenchChem offers high-quality 1-(1-Methyl-1H-indol-5-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Methyl-1H-indol-5-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1-methylindol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8(13)9-3-4-11-10(7-9)5-6-12(11)2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQNYKROVSVLHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40485615 | |

| Record name | 1-(1-Methyl-1H-indol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40485615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61640-20-8 | |

| Record name | 1-(1-Methyl-1H-indol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40485615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-(1-Methyl-1H-indol-5-yl)ethanone (CAS 61640-20-8): Properties, Synthesis, and Applications

Executive Summary: This guide provides a detailed technical overview of 1-(1-Methyl-1H-indol-5-yl)ethanone, a heterocyclic ketone with the CAS registration number 61640-20-8. The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in clinically significant molecules and its ability to interact with diverse biological targets.[1] This document consolidates available data on the compound's physicochemical properties, outlines a detailed synthetic protocol, discusses necessary safety precautions by referencing related compounds, and explores its potential applications as a key intermediate in drug discovery and materials science. The content is structured to serve researchers and drug development professionals by providing both foundational data and actionable experimental insights.

Introduction and Molecular Structure

1-(1-Methyl-1H-indol-5-yl)ethanone belongs to the family of indole derivatives, which are central to numerous research and development programs. The molecule incorporates a 1-methylindole core, functionalized with an acetyl group at the 5-position. This specific arrangement of functional groups—a methylated indole nitrogen and a ketone—makes it a versatile building block for further chemical elaboration. The methyl group at the N-1 position prevents the formation of N-H hydrogen bonds and can influence the molecule's lipophilicity and metabolic stability, while the acetyl group at C-5 provides a reactive handle for synthesizing more complex structures, such as Schiff bases, hydrazones, or other heterocyclic systems for structure-activity relationship (SAR) studies.[1]

The strategic importance of this scaffold is underscored by the broad biological activities exhibited by related indole-ethanone derivatives, including roles as inhibitors of CBP/EP300 bromodomains, tubulin polymerization, and COX-2 enzymes.[2][3][4] This guide aims to provide a comprehensive technical resource for scientists utilizing this compound in their research endeavors.

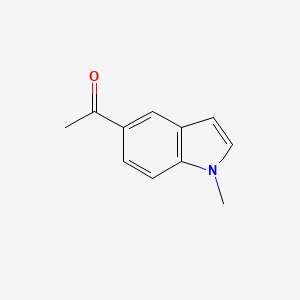

Caption: Chemical structure of 1-(1-Methyl-1H-indol-5-yl)ethanone.

Physicochemical and Spectral Properties

Comprehensive experimental data for 1-(1-Methyl-1H-indol-5-yl)ethanone is not widely available in peer-reviewed literature. The properties are primarily sourced from chemical supplier databases.

Table 1: Core Properties and Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 61640-20-8 | [5][6][7] |

| Molecular Formula | C₁₁H₁₁NO | [5][6] |

| Molecular Weight | 173.21 g/mol | [5][6][8] |

| Canonical SMILES | CC(=O)C1=CC2=C(C=C1)N(C=C2)C | [6] |

| InChI Key | Not readily available | |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents like DCM, THF, and EtOAc | Inferred |

Spectral Data Summary: While commercial suppliers indicate the availability of spectral data such as ¹H NMR, LC-MS, and HPLC upon request, these spectra are not publicly archived.[6] For researchers requiring definitive structural confirmation, re-characterization using standard spectroscopic methods is recommended upon acquisition.

Synthesis and Purification

The most direct and commonly cited method for preparing 1-(1-Methyl-1H-indol-5-yl)ethanone is through the N-methylation of its precursor, 5-acetylindole (1-(1H-indol-5-yl)ethanone).[5]

Synthetic Strategy: N-Methylation

The underlying principle of this synthesis is the deprotonation of the indole nitrogen, which is weakly acidic, to form a nucleophilic indolide anion. This anion then undergoes a nucleophilic substitution reaction (Sₙ2) with an electrophilic methyl source, typically iodomethane.

-

Choice of Base: Sodium hydride (NaH) is an effective choice. It is a strong, non-nucleophilic base that irreversibly deprotonates the indole, driving the reaction to completion. The only byproduct is hydrogen gas, which is easily removed from the reaction environment.

-

Solvent Selection: Anhydrous tetrahydrofuran (THF) is a suitable aprotic polar solvent. It readily dissolves the indole substrate and the resulting anion while being unreactive towards the strong base.

-

Reaction Conditions: The reaction is initiated at 0 °C to moderate the initial exothermic reaction of the substrate with sodium hydride, ensuring controlled deprotonation and minimizing potential side reactions.

Caption: Synthetic workflow for N-methylation of 5-acetylindole.

Detailed Experimental Protocol

This protocol is adapted from established chemical synthesis methods for N-alkylation of indoles.[5]

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-acetylindole (1.0 eq).

-

Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.1 M concentration) to the flask and stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

-

Stirring: Allow the mixture to stir at 0 °C for 1 hour. The formation of the indolide anion may be accompanied by a color change.

-

Methylation: Add iodomethane (CH₃I, 1.5 eq) dropwise via syringe to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Safety and Handling

A verified Safety Data Sheet (SDS) specific to CAS 61640-20-8 is not publicly available. Therefore, a conservative approach to handling is required, guided by data from structurally similar compounds. The information below is for guidance and should not replace a thorough risk assessment.

-

Data from 1-(1-methyl-1H-indol-3-yl)-1-ethanone (Isomer): The 3-yl isomer is classified as highly toxic if swallowed.[8]

-

Data from 1-(1H-indol-5-yl)ethanone (Precursor): The unmethylated precursor is classified as a skin, eye, and respiratory irritant.[9][10]

Table 2: GHS Hazard Information for Related Compounds

| Compound | GHS Pictogram(s) | Signal Word | Hazard Statement(s) | Source |

|---|---|---|---|---|

| 1-(1-methyl-1H-indol-3-yl)ethanone | GHS06 | Danger | H301: Toxic if swallowed. H319: Causes serious eye irritation. | [8][11] |

| 1-(1H-indol-5-yl)ethanone | GHS07 | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |[10] |

Recommended Handling Procedures: Based on the potential hazards, the following precautions are mandatory:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[13]

-

Skin Contact: Immediately wash the skin with plenty of soap and water.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[14]

-

Applications in Research and Drug Discovery

1-(1-Methyl-1H-indol-5-yl)ethanone is primarily valued as a synthetic intermediate for accessing more complex molecular architectures. Its utility lies in the strategic functionalization of the indole core, enabling exploration of new chemical space in medicinal chemistry.

-

As a Synthetic Building Block: The acetyl group serves as a versatile anchor point for a variety of chemical transformations, including but not limited to:

-

Reductions to form the corresponding alcohol.

-

Oxidations (e.g., haloform reaction).

-

Condensation reactions to form imines or enamines.

-

Alpha-halogenation to introduce further reactive sites.

-

-

Potential Therapeutic Areas: While this specific molecule may not be a final drug candidate, its core structure is relevant to several therapeutic targets. Derivatives of indole-ethanones have been investigated for:

-

Oncology: As inhibitors of CBP/EP300 bromodomains, which are epigenetic targets in cancers like castration-resistant prostate cancer.[2]

-

Anti-inflammatory Agents: As potential inhibitors of the COX-2 enzyme.[3]

-

Neurodegenerative Diseases: The indole scaffold is known to be important in designing agents for CNS targets, such as Alzheimer's disease, due to its favorable properties for crossing the blood-brain barrier.[1]

-

Caption: Logical workflow from core scaffold to lead compound discovery.

Conclusion

1-(1-Methyl-1H-indol-5-yl)ethanone (CAS 61640-20-8) is a valuable chemical intermediate with significant potential in the field of drug discovery and organic synthesis. Its structure, featuring a methylated indole and a reactive acetyl group, makes it an ideal starting point for the development of novel, complex molecules. While publicly available data on its specific physical and toxicological properties are limited, established synthetic routes make it an accessible compound for the research community. Prudent safety measures, guided by data from analogous structures, are essential for its handling. The continued exploration of derivatives from this scaffold holds promise for the discovery of new therapeutic agents.

References

-

Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone - PrepChem.com. [Link]

-

Ethanone, 1-(1H-indol-1-yl)- | C10H9NO | CID - PubChem - NIH. [Link]

-

1-(1-Methyl-1H-indol-3-yl)ethanone | C11H11NO | CID 594156 - PubChem. [Link]

-

1-(1H-indol-5-yl)ethan-1-one | C10H9NO | CID 40732 - PubChem. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. [Link]

-

Supporting Information - Wiley-VCH. [Link]

-

Supporting information Indoles - The Royal Society of Chemistry. [Link]

-

1-(1-Methyl-1H-indol-5-yl)ethanone - Clentran. [Link]

-

Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate | ACS Omega. [Link]

-

Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed. [Link]

-

1-(5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl)-ethanone - PubChem. [Link]

-

Ethanone, 1-(4-methoxy-1-methyl-1H-indol-2-yl)-2-(methylsulfonyl)- - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]

-

Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity | Bentham Science Publishers. [Link]

-

Ethanone, 1-(1H-indol-3-yl)- - the NIST WebBook. [Link]

-

1-[5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethanone - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

-

Ethanone, 1-[1-methyl-3-(phenylmethyl)-1H-indol-2-yl]- - Optional[13C NMR] - SpectraBase. [Link]

-

Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)- - the NIST WebBook. [Link]

-

Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC - NIH. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(1-Methyl-1H-indol-5-yl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 6. 61640-20-8|1-(1-Methyl-1H-indol-5-yl)ethanone|BLD Pharm [bldpharm.com]

- 7. 1-(1-Methyl-1H-indol-5-yl)ethanone | 61640-20-8 [amp.chemicalbook.com]

- 8. 1-(1-methyl-1H-indol-3-yl)-1-ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. Ethanone, 1-(1H-indol-1-yl)- | C10H9NO | CID 68470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-(1-Methyl-1H-indol-3-yl)ethanone | C11H11NO | CID 594156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.at [fishersci.at]

An In-depth Technical Guide to the Physicochemical Properties of 1-(1-Methyl-1H-indol-5-yl)ethanone

Introduction: Situating 1-(1-Methyl-1H-indol-5-yl)ethanone in Modern Research

1-(1-Methyl-1H-indol-5-yl)ethanone (CAS No. 61640-20-8) is a substituted indole derivative.[1][2][3] The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including neurotransmitters (e.g., serotonin), and numerous pharmaceuticals. The specific substitution pattern of an N-methyl group and a 5-acetyl group imparts distinct electronic and steric properties that influence its molecular interactions, reactivity, and metabolic fate.

This guide provides a comprehensive overview of the core physicochemical properties of 1-(1-Methyl-1H-indol-5-yl)ethanone. It is designed not merely as a data repository, but as a practical manual for the research scientist. We will delve into the causality behind experimental choices for property determination, present self-validating protocols, and ground our discussion in authoritative methodologies. Understanding these fundamental characteristics is a critical first step in any research or development pipeline, from initial synthesis and characterization to formulation and preclinical evaluation.

Core Molecular Attributes

A foundational understanding begins with the molecule's basic structural and physical data. These properties are the primary determinants of its behavior in both chemical and biological systems.

| Property | Data | Source |

| Chemical Structure |  | (Structure based on IUPAC name) |

| CAS Number | 61640-20-8 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁NO | [3] |

| Molecular Weight | 173.21 g/mol | [3] |

| Melting Point | Data not available in searched sources. The related compound, 1-(1H-Indol-5-yl)ethanone, has a melting point of 94-95 °C.[4] | N/A |

| Boiling Point | Data not available in searched sources. | N/A |

| Solubility | Data not available in searched sources. See protocol below for determination. | N/A |

Part 1: Experimental Determination of Physical Properties

The following sections provide detailed, field-proven protocols for the empirical determination of key physicochemical properties. The emphasis is on methodology that ensures accuracy, reproducibility, and provides a clear rationale for each procedural step.

Melting Point Determination: A Barometer of Purity

Expertise & Experience: The melting point is more than a physical constant; it is a critical indicator of sample purity.[5][6] Pure crystalline compounds exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities depress and broaden this range. Therefore, its accurate determination is the first line of defense in sample validation. The choice of a slow heating rate (~2 °C/min) near the expected melting point is paramount, as it allows the system to remain in thermal equilibrium, ensuring a precise reading.[6]

Experimental Protocol: Capillary Method

-

Sample Preparation: Place a small amount of finely powdered, dry 1-(1-Methyl-1H-indol-5-yl)ethanone onto a clean, dry surface. Gently tap the open end of a glass capillary tube into the powder to collect a small amount of the sample.[7][8]

-

Packing: Invert the capillary and tap its sealed bottom gently on a hard surface to pack the sample into a dense column of 1-2 mm in height at the bottom.[7][8] An improperly packed sample can lead to inaccurate readings.

-

Apparatus Setup: Place the packed capillary into the heating block of a melting point apparatus, ensuring the sample is visible through the viewing lens.

-

Rapid Determination (Optional but Recommended): Perform an initial rapid heating (e.g., 10-20 °C/min) to find an approximate melting range. This saves time during the precise measurement.[6]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary with a fresh sample.

-

Heating and Observation: Heat the block at a controlled, slow rate (approximately 2 °C/minute).[6]

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of the solid phase melts completely.[8]

-

The melting point is reported as the T₁-T₂ range.

-

-

Validation: Repeat the accurate determination at least twice with fresh samples. Consistent results validate the measurement.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Profiling: Predicting Bioavailability

Expertise & Experience: For drug development professionals, aqueous solubility is a critical parameter that directly influences a compound's bioavailability and formulation strategy.[9][10] Poorly soluble compounds often exhibit low absorption, limiting their therapeutic potential.[10] The Shake-Flask method is the gold standard for determining thermodynamic equilibrium solubility, providing a definitive value under specific conditions.[11] It is essential to perform this analysis in various media, including purified water and pH-adjusted buffers (e.g., pH 7.4 to simulate physiological conditions), as the solubility of ionizable compounds can be highly pH-dependent.[11][12]

Experimental Protocol: Shake-Flask Method

-

System Preparation: To a series of clean, labeled glass vials, add a fixed volume of the desired solvent (e.g., purified water, pH 7.4 phosphate buffer).

-

Compound Addition: Add an excess amount of 1-(1-Methyl-1H-indol-5-yl)ethanone to each vial. The goal is to create a saturated solution with undissolved solid remaining, ensuring equilibrium is reached.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C for standard solubility or 37°C for physiological relevance).[12] Agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot from the supernatant of each vial using a syringe. Immediately filter the aliquot through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Report the result in units such as mg/mL or µM.

Caption: Shake-Flask Method for Solubility Determination.

Part 2: Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule, confirming its identity, structure, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for elucidating the precise molecular structure of an organic compound. For 1-(1-Methyl-1H-indol-5-yl)ethanone, ¹H NMR will reveal the number of distinct protons, their connectivity (via spin-spin coupling), and their chemical environment. ¹³C NMR will identify all unique carbon atoms. The choice of a deuterated solvent is non-negotiable, as it prevents the solvent's own proton signals from overwhelming the spectrum.[14] Chloroform-d (CDCl₃) is a common starting point for many organic molecules.[15] Sample concentration is a balance; too little reduces the signal-to-noise ratio, while too much can cause line broadening and shimming difficulties.[15][16]

Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of 1-(1-Methyl-1H-indol-5-yl)ethanone for ¹H NMR, or 50-100 mg for a standard ¹³C NMR experiment, into a small, clean vial.[16]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[15][16] The sample must be fully dissolved; any particulate matter will degrade spectral quality.[17]

-

Dissolution: Gently vortex or sonicate the vial if necessary to ensure complete dissolution.

-

Transfer: Using a clean glass Pasteur pipette, transfer the homogeneous solution into a high-quality, clean 5 mm NMR tube.[16] Avoid transferring any solid particles.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.[18]

-

Analysis: Insert the tube into the NMR spectrometer and proceed with instrument locking, shimming, and data acquisition according to the spectrometer's standard operating procedures.

Caption: Workflow for NMR Sample Preparation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique ideal for identifying the functional groups present in a molecule.[19] For 1-(1-Methyl-1H-indol-5-yl)ethanone, we expect to see characteristic absorption bands for the aromatic C-H bonds, the C=O (ketone) stretch, and C-N bonds of the indole ring. The Attenuated Total Reflectance (ATR) sampling method is highly advantageous as it requires minimal to no sample preparation for solids and liquids and is easy to clean.[20][21]

Protocol: ATR-FTIR Analysis

-

Background Spectrum: Ensure the ATR crystal surface is impeccably clean. Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount (a few milligrams) of the solid 1-(1-Methyl-1H-indol-5-yl)ethanone powder directly onto the center of the ATR crystal.[22]

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal.[20] Good contact between the sample and the crystal is essential for a high-quality spectrum.

-

Data Acquisition: Collect the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Cleaning: After analysis, retract the pressure arm, remove the sample, and clean the crystal surface thoroughly with a soft tissue dampened with a suitable solvent (e.g., isopropanol), followed by a dry tissue.[22]

Caption: Protocol for ATR-FTIR Spectroscopy.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides two vital pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which can be used for structural confirmation.[23] Electron Ionization (EI) is a "hard" ionization technique commonly used in conjunction with Gas Chromatography (GC-MS). It is highly effective for relatively small, volatile organic molecules and generates reproducible fragmentation spectra that can be compared to libraries.[24][25]

Protocol: GC-MS with Electron Ionization

-

Sample Preparation: Prepare a dilute solution of 1-(1-Methyl-1H-indol-5-yl)ethanone (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup: Set up the GC-MS system with an appropriate GC column and temperature program designed to separate the analyte from any potential impurities and the solvent.

-

Injection: Inject a small volume (typically 1 µL) of the sample solution into the heated GC injection port. The compound will be vaporized and carried onto the column by an inert gas (e.g., helium).

-

Separation: The compound travels through the GC column, where it is separated based on its boiling point and interaction with the column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a molecular ion (M⁺•).[25]

-

Fragmentation: The high energy of EI causes the molecular ion to fragment in a characteristic and reproducible manner.

-

Analysis and Detection: The mass analyzer separates the molecular ion and all fragment ions based on their mass-to-charge ratio (m/z). The detector records the relative abundance of each ion.

-

Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak (which confirms the molecular weight) and to interpret the fragmentation pattern to support the proposed structure.[26]

Caption: General Workflow for GC-MS Analysis.

Conclusion

The physicochemical properties of 1-(1-Methyl-1H-indol-5-yl)ethanone dictate its behavior from the synthesis flask to potential biological systems. While specific quantitative data for properties like melting point and solubility require empirical determination, the robust, validated protocols outlined in this guide provide a clear pathway for researchers to generate high-quality, reliable data. The spectroscopic and spectrometric methodologies described—NMR, FTIR, and MS—serve as the definitive toolkit for confirming the structural integrity and identity of this compound. A thorough characterization, following these principles of scientific integrity, is the essential foundation upon which all further research and development efforts must be built.

References

-

Small molecule NMR sample preparation. (2023). Georgia State University. [Link]

-

SOP for pH-Solubility Profiling of Drug Candidates. (2025). Pharma.Tips. [Link]

-

Melting point determination. University of Calgary. [Link]

-

NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

-

Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. (2024). LinkedIn. [Link]

-

experiment (1) determination of melting points. (2021). SlideShare. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

Ait-Aissa, S., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry. [Link]

-

Sample Preparation – Max T. Rogers NMR. Michigan State University. [Link]

-

Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

-

NMR Sample Requirements and Preparation. University of Delaware. [Link]

-

Determination of Melting Point. Clarion University. [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

-

Solubility Testing of Drug Candidates. (2025). Pharma.Tips. [Link]

-

Kertesz, V. & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. [Link]

-

Experiment 1 - Melting Points. Pace University. [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link]

-

Solubility & Method for determination of solubility. (2015). SlideShare. [Link]

-

Mass spectrometry (MS) | Organic Chemistry II Class Notes. Fiveable. [Link]

-

Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

-

1-(1-Methyl-1H-indol-3-yl)ethanone. PubChem. [Link]

-

ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]

-

Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2007). Lund University Publications. [Link]

-

Supporting Information. Wiley-VCH. [Link]

-

Supporting information Indoles. The Royal Society of Chemistry. [Link]

-

1-(5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl)-ethanone. PubChem. [Link]

Sources

- 1. 1-(1-Methyl-1H-indol-5-yl)ethanone | 61640-20-8 [amp.chemicalbook.com]

- 2. 61640-20-8|1-(1-Methyl-1H-indol-5-yl)ethanone|BLD Pharm [bldpharm.com]

- 3. 1-(1-Methyl-1H-indol-5-yl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. pennwest.edu [pennwest.edu]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]

- 10. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]

- 13. pharmatutor.org [pharmatutor.org]

- 14. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 15. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. organomation.com [organomation.com]

- 18. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. agilent.com [agilent.com]

- 21. mt.com [mt.com]

- 22. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 23. fiveable.me [fiveable.me]

- 24. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 25. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]

Introduction: The Significance of a Versatile Indole Ketone

An In-Depth Technical Guide to the Synthesis of 1-(1-Methyl-1H-indol-5-yl)ethanone

1-(1-Methyl-1H-indol-5-yl)ethanone is a pivotal intermediate in the landscape of modern medicinal chemistry and materials science. As a functionalized indole, it serves as a versatile scaffold for the construction of a multitude of biologically active compounds, including enzyme inhibitors, receptor agonists, and antagonists. The indole nucleus is a privileged structure in drug discovery, and the presence of a methyl group on the nitrogen (N1) and an acetyl group at the C5 position provides two distinct points for further chemical elaboration.

However, the synthesis of this specific isomer is not trivial. The inherent electronic properties of the indole ring favor electrophilic substitution at the C3 position of the pyrrole moiety.[1] Consequently, achieving selective functionalization on the benzene ring, particularly at C5, requires carefully designed synthetic strategies that can override the natural reactivity of the indole core. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the principal and most effective synthesis routes to 1-(1-Methyl-1H-indol-5-yl)ethanone, grounded in mechanistic understanding and practical, field-proven protocols.

Route 1: Direct Friedel-Crafts Acylation of 1-Methylindole

The most direct approach to the target molecule is the electrophilic acylation of 1-methylindole. The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, but its application to electron-rich heterocycles like indole demands precise control to manage regioselectivity and prevent polysubstitution or degradation.

Mechanistic Rationale and Causality

The reaction proceeds via the generation of a highly electrophilic acylium ion from an acylating agent (typically acetyl chloride or acetic anhydride) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3] The N-methylation of the indole is a critical prerequisite; it blocks the most reactive N-H site and deactivates the pyrrole ring slightly towards electrophilic attack, thereby facilitating substitution on the benzenoid ring.

Even with N-methylation, the C3 position remains nucleophilic. To favor C5 acylation, the choice of solvent and reaction conditions is paramount. Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene are often employed because they can modulate the activity of the Lewis acid and influence the regiochemical outcome. The formation of a complex between the Lewis acid and the carbonyl group of the product necessitates the use of stoichiometric or even excess amounts of the catalyst.[3]

Visualizing the Friedel-Crafts Acylation Mechanism

Sources

A Senior Application Scientist's Guide to the Synthesis of 1-(1-Methyl-1H-indol-5-yl)ethanone from 5-Acetylindole

Abstract

This technical guide provides a comprehensive overview of the synthetic transformation of 5-acetylindole to 1-(1-Methyl-1H-indol-5-yl)ethanone, a key intermediate in various pharmaceutical and materials science applications. The N-methylation of the indole nucleus is a fundamental yet nuanced process. This document delves into the core chemical principles, compares various field-proven methodologies, and presents detailed, step-by-step protocols. The guide is structured to provide researchers, chemists, and drug development professionals with the necessary insights to select and execute the optimal synthetic strategy based on laboratory scale, safety infrastructure, and desired efficiency. We will explore classical alkylation using strong bases, alternative methylating agents, and greener, phase-transfer-catalyzed approaches, grounding each protocol in mechanistic understanding and practical considerations.

Introduction: The Significance of N-Methylated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole nitrogen, particularly through methylation, can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor binding affinity. Consequently, the development of robust and efficient methods for N-methylation is of paramount importance. The target molecule, 1-(1-Methyl-1H-indol-5-yl)ethanone, serves as a valuable building block for more complex molecular architectures. This guide focuses on its synthesis from the commercially available precursor, 5-acetylindole.

Reaction Overview: The Core Transformation

The fundamental reaction involves the substitution of the acidic proton on the indole nitrogen with a methyl group. This is typically achieved by first deprotonating the indole with a suitable base to form a nucleophilic indolide anion, which then attacks an electrophilic methyl source.

Caption: General scheme for the N-methylation of 5-acetylindole.

Synthetic Methodologies & Mechanistic Insights

Several reliable methods exist for this transformation. The choice of method often depends on a balance of reaction yield, safety, cost, and scale.

Method A: Classical Alkylation with Sodium Hydride and Methyl Iodide

This is a widely employed and highly effective method for N-alkylation of indoles. The use of a strong, non-nucleophilic base ensures near-quantitative deprotonation of the indole nitrogen, leading to a clean and efficient reaction.

Mechanistic Principle: The reaction proceeds via a two-step mechanism. First, sodium hydride (NaH), a strong base, abstracts the acidic proton from the indole nitrogen (pKa ≈ 17) to generate a sodium indolide salt and hydrogen gas. This highly nucleophilic indolide anion then attacks the electrophilic methyl iodide in a classical SN2 reaction, displacing the iodide ion to form the N-methylated product.

Caption: Mechanism of N-methylation using NaH and MeI.

Experimental Protocol:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice-water bath.

-

Substrate Addition: Dissolve 5-acetylindole (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension over 15-20 minutes.

-

Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, and the solution may become clearer.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.1-1.5 eq.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow, dropwise addition of ice-cold water. Partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the organic layer under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Data Summary Table (Method A):

| Parameter | Value/Condition | Rationale |

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete deprotonation. |

| Methylating Agent | Methyl Iodide (MeI) | Highly reactive electrophile for efficient SN2 reaction. |

| Solvent | Anhydrous THF | Aprotic solvent, prevents quenching of NaH, good solubility. |

| Temperature | 0 °C to Room Temp. | Controls initial exothermic deprotonation and allows for smooth reaction. |

| Stoichiometry | Base: ~1.2 eq., MeI: ~1.1-1.5 eq. | Slight excess ensures complete reaction of the limiting reagent. |

| Typical Yield | >85%[1] | High efficiency due to irreversible deprotonation. |

Method B: N-Alkylation with Dimethyl Sulfate and a Carbonate Base

Dimethyl sulfate is another powerful methylating agent. While highly effective, it is also extremely toxic and must be handled with extreme caution. This method can often be performed with weaker bases like potassium carbonate in a polar aprotic solvent.

Mechanistic Principle: The mechanism is analogous to that with methyl iodide. The base (e.g., K₂CO₃) is sufficient to deprotonate the indole, especially at elevated temperatures in a polar solvent like DMF, which facilitates the reaction. The resulting indolide attacks the dimethyl sulfate molecule.

Experimental Protocol:

-

Setup: In a round-bottom flask, combine 5-acetylindole (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

-

Alkylation: Add dimethyl sulfate (1.2 eq.) dropwise to the stirred suspension at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle only in a certified chemical fume hood with appropriate PPE. [2]

-

Reaction: Heat the mixture to 50-60 °C and stir for 3-5 hours, monitoring by TLC.

-

Workup: Cool the reaction to room temperature and pour it into a beaker of ice-water. The product may precipitate as a solid or can be extracted with an organic solvent like ethyl acetate.

-

Purification: If a precipitate forms, it can be collected by filtration, washed with water, and dried. If extraction is performed, the organic layer is washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Data Summary Table (Method B):

| Parameter | Value/Condition | Rationale |

| Base | K₂CO₃ / NaHCO₃ | Milder, easier to handle base than NaH.[2][3] |

| Methylating Agent | Dimethyl Sulfate (DMS) | Potent and cost-effective methylating agent.[2] |

| Solvent | DMF, Acetone | Polar aprotic solvent stabilizes the indolide and facilitates the SN2 reaction.[2] |

| Temperature | Room Temp. to 60 °C | Moderate heating is often required to achieve a reasonable reaction rate. |

| Typical Yield | 60-70%[2] | Generally good yields, though may be slightly lower than Method A. |

Method C: "Green" N-Methylation with Dimethyl Carbonate (DMC)

Driven by the principles of green chemistry, dimethyl carbonate (DMC) has emerged as a non-toxic, environmentally benign alternative to traditional methylating agents.[4] However, its lower reactivity necessitates more forcing conditions.

Mechanistic Principle: The reaction with DMC can proceed via two pathways, often catalyzed by a base.[5] At high temperatures, DMC acts as a direct methylating agent. The base assists in the deprotonation of the indole nitrogen, which then attacks one of the methyl groups of DMC.

Experimental Protocol:

-

Setup: Combine 5-acetylindole (1.0 eq.), a base such as potassium carbonate (K₂CO₃, 2.0 eq.), and dimethyl carbonate (which can act as both reagent and solvent, or use a co-solvent like DMF).[4][6]

-

Reaction: Heat the mixture to reflux (typically 120-150 °C depending on the solvent) for several hours (e.g., 3-6 hours).[4] The reaction progress should be monitored by TLC or HPLC.

-

Workup: After cooling, add water to the reaction mixture. The product can be isolated by extraction with an appropriate organic solvent (e.g., tert-butyl methyl ether or ethyl acetate).[4]

-

Purification: The organic extracts are washed with water, dried, and concentrated. The crude material is then purified, typically by column chromatography.

Data Summary Table (Method C):

| Parameter | Value/Condition | Rationale |

| Base | K₂CO₃ | Standard inorganic base, effective at high temperatures.[4] |

| Methylating Agent | Dimethyl Carbonate (DMC) | Environmentally safe, low toxicity alternative.[4][7] |

| Solvent | DMF or neat DMC | High boiling point solvent is required due to the low reactivity of DMC.[4] |

| Temperature | 120-150 °C | High temperatures are necessary to overcome the activation energy. |

| Typical Yield | >90%[4] | Can achieve excellent yields under optimized conditions. |

General Experimental Workflow and Purification

Regardless of the specific methylation method chosen, the overall workflow follows a consistent pattern of reaction, workup, and purification.

Caption: A generalized workflow for the synthesis and isolation of the target compound.

Purification Strategy:

-

Column Chromatography: This is the most common method for purifying the final product. A silica gel stationary phase is typically used with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate). The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired product.

-

Recrystallization: If the crude product is obtained as a solid of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective purification technique.

Safety Considerations

Chemical synthesis requires strict adherence to safety protocols. The methodologies described involve several hazardous materials:

-

Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.

-

Methyl Iodide (MeI): A potent alkylating agent, classified as a carcinogen. It is volatile and toxic.[4]

-

Dimethyl Sulfate (DMS): Extremely toxic, corrosive, and carcinogenic.[2][4] All manipulations must be performed in a certified chemical fume hood with appropriate PPE, including heavy-duty gloves.

-

Solvents: Anhydrous solvents like THF can form explosive peroxides and should be handled with care. DMF is a reproductive toxin.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The N-methylation of 5-acetylindole to produce 1-(1-Methyl-1H-indol-5-yl)ethanone is a robust transformation achievable through several well-established protocols. The classical NaH/MeI method in THF offers high yields and reliability, making it a preferred choice for small-scale laboratory synthesis. For larger-scale operations or in environments where the use of highly reactive and toxic reagents is restricted, the method utilizing dimethyl carbonate (DMC) presents a safer, greener, and highly effective alternative, albeit one that requires higher reaction temperatures. The choice of methodology should be a deliberate one, guided by a thorough assessment of the available facilities, scale, and safety protocols.

References

-

Bandini, M., Bottoni, A., Eichholzer, A., & Miscione, G. P. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Journal of the American Chemical Society, 132(45), 16032–16043. Available from: [Link]

-

Kallmeier, F., Schvartz, T., & Gulder, T. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7407–7412. Available from: [Link]

-

Kallmeier, F., Schvartz, T., & Gulder, T. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). The methylation of the indole causes the cyclisation towards compound. Retrieved from [Link]

-

Sciencemadness.org. (2019). methylation of nucleophilic HN- with methyl iodide?. Retrieved from [Link]

-

Shintre, M. S., et al. (2003). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 7(5), 729-732. Available from: [Link]

-

ResearchGate. (n.d.). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. Retrieved from [Link]

-

ResearchGate. (n.d.). Unveiling the Mechanism of N ‐Methylation of Indole with Dimethylcarbonate Using either DABCO or DBU as Catalyst. Retrieved from [Link]

-

Kanger, T., et al. (2010). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Symmetry, 2(4), 1839-1851. Available from: [Link]

- Google Patents. (n.d.). US6326501B1 - Methylation of indole compounds using dimethyl carbonate.

-

ACS Omega. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. Available from: [Link]

-

ResearchGate. (n.d.). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. Retrieved from [Link]

-

de Oliveira, V. M., et al. (2017). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. Scientific Reports, 7, 41795. Available from: [Link]

-

Ali, M. A., et al. (2008). 1-(2-Hydroxy-5-methylphenyl)ethanone [(1H-indol-3-yl)acetyl]hydrazone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o542. Available from: [Link]

-

Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. Available from: [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2019). Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. Available from: [Link]

-

Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

-

ResearchGate. (n.d.). N‐methylation of indoles and other N,H‐heteroacromatic compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Retrieved from [Link]

- Google Patents. (n.d.). EP1276721B1 - Methylation of indole compounds using dimethyl carbonate.

-

MDPI. (n.d.). Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate. Retrieved from [Link]

-

Wang, Y., et al. (2017). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Molecules, 22(10), 1673. Available from: [Link]

Sources

- 1. 1-(1-Methyl-1H-indol-5-yl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 2. server.ccl.net [server.ccl.net]

- 3. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

The Architectonics of Methylation: An In-depth Technical Guide to the Biological Activity of Indole Compounds

Foreword: The Subtle Power of a Methyl Group

In the vast and intricate landscape of pharmacologically active molecules, the indole scaffold stands as a testament to nature's ingenuity. This bicyclic aromatic heterocycle is the core of a multitude of bioactive natural products and synthetic drugs.[1][2][3] However, it is the subtle art of methylation—the addition of a single carbon atom and three hydrogen atoms—that often unlocks or profoundly modulates the biological activity of these indole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals, providing a deep dive into the multifaceted world of methylated indoles. We will move beyond a simple cataloging of effects to explore the underlying principles of structure-activity relationships (SAR), mechanisms of action, and the practical methodologies required to elucidate them.

I. The Indole Nucleus and the Strategic Impact of Methylation

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in medicinal chemistry.[4][5] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for molecular recognition by biological targets. Methylation can occur at several positions on the indole ring, most notably on the indole nitrogen (N1), the pyrrole carbon atoms (C2, C3), and the benzene ring carbons (C4, C5, C6, C7). Each positional methylation imparts distinct physicochemical properties to the molecule, influencing its lipophilicity, steric profile, and electronic distribution. These modifications, in turn, dictate the compound's pharmacokinetic and pharmacodynamic behavior.

For instance, N-methylation can significantly enhance a compound's ability to cross the blood-brain barrier, a critical factor for neurologically active agents.[6] Conversely, methylation on the benzene portion of the ring can fine-tune receptor binding affinity and selectivity. Understanding these nuances is paramount in the rational design of novel therapeutic agents.

II. A Spectrum of Biological Activities: From Microbes to Mind

Methylated indole compounds exhibit a remarkable breadth of biological activities, a testament to their molecular versatility. This section will explore some of the most significant and well-documented therapeutic areas.

A. Antimicrobial and Antifungal Frontiers

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Methylated indoles have emerged as a promising class of compounds in this arena.

-

Antibacterial Activity: Studies have demonstrated that certain methylated indole derivatives possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[7] For example, 5-methylindole has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria.[8] The mechanism of action is often multifaceted, with some compounds inhibiting essential bacterial enzymes like MurB, which is involved in peptidoglycan biosynthesis.[7] Other indole derivatives have been investigated as inhibitors of methyl transferases, crucial enzymes in bacterial metabolism.[9]

-

Antifungal Activity: The antifungal potential of methylated indoles is equally significant. Derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties have shown considerable efficacy against various fungal strains, including Candida albicans and Candida krusei.[10] Docking studies suggest that these compounds may exert their antifungal effects by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, which is essential for fungal cell membrane integrity.[7][11]

Table 1: Antimicrobial Activity of Selected Methylated Indole Derivatives

| Compound Class | Target Organism(s) | Noteworthy Activity | Putative Mechanism of Action | Reference(s) |

| (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | Gram-positive and Gram-negative bacteria, Fungi | Exceeded activity of ampicillin and streptomycin by 10-50 fold. | Inhibition of E. coli MurB and fungal 14α-lanosterol demethylase. | [7] |

| 5-Methylindole | Gram-positive and Gram-negative bacteria, including MRSA and M. tuberculosis | Bactericidal activity against stationary-phase bacteria and antibiotic-tolerant persisters. | Not fully elucidated, but potentiates aminoglycoside antibiotics. | [8] |

| Indole derivatives with 1,2,4-triazole and 1,3,4-thiadiazole | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | Some compounds more effective than ciprofloxacin against MRSA. | Not specified, but azole-containing compounds often target ergosterol biosynthesis. | [10] |

B. The War on Cancer: A Multifaceted Approach

The indole scaffold is a cornerstone in the development of anticancer agents, with methylated derivatives playing a crucial role in targeting various hallmarks of cancer.[12][13][14]

-

Tubulin Polymerization Inhibition: A significant number of anticancer indole alkaloids, including the clinically used vinca alkaloids (vinblastine and vincristine), function by disrupting microtubule dynamics.[3][13] Synthetic methylated indoles have also been designed to target the colchicine binding site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. N-methyl-5,6,7-trimethoxyindoles, for instance, have demonstrated potent antiproliferative and vascular disrupting activities.[15] Structure-activity relationship studies have revealed that methylation at the N1 position can significantly enhance the anticancer activity of these compounds.[5]

-

Enzyme Inhibition: Methylated indoles have been developed as inhibitors of key enzymes implicated in cancer progression. For example, 2,6-di-substituted indole derivatives have been identified as potent inhibitors of METTL3, an RNA methyltransferase that is a promising therapeutic target in various cancers, including acute myeloid leukemia and ovarian cancer.[16] These inhibitors have been shown to reduce m6A RNA methylation levels, inhibit cell proliferation, and induce apoptosis.[16]

-

Modulation of Signaling Pathways: Monoterpene indole alkaloids have been shown to exhibit antimetastatic activity by targeting matrix metalloproteinase 9 (MMP9), an enzyme crucial for extracellular matrix degradation and cancer cell invasion.[17] These compounds can inhibit signaling pathways downstream of MMP9, including those involving EGFR, Akt, and JNK.[17]

C. Neurological Frontiers: Modulating Brain Chemistry

Methylated tryptamines, a subclass of indoleamines, have profound effects on the central nervous system and are a subject of intense research for their potential therapeutic applications in psychiatric and neurological disorders.

-

Serotonergic System Modulation: Many methylated tryptamines, such as N,N-dimethyltryptamine (DMT), are potent agonists of serotonin receptors, particularly the 5-HT2A receptor.[18][19] This interaction is believed to be central to their psychedelic and potential therapeutic effects.[18] These compounds can also interact with serotonin transporters (SERT) and vesicle monoamine transporters (VMAT), influencing the synaptic concentrations of serotonin and other monoamines.[20]

-

Endogenous Production and Neurotoxic Potential: The enzyme Indolethylamine N-methyltransferase (INMT) is capable of endogenously synthesizing methylated tryptamines like DMT in the human body.[21][22][23] While the physiological role of endogenous DMT is still under investigation, dysregulation of INMT activity has been linked to certain neuropsychiatric conditions.[21] Furthermore, some di-N-methylated β-carbolinium ions, which can be formed in the brain, have been shown to exhibit neurotoxic effects by inhibiting mitochondrial respiration, raising questions about their potential role in neurodegenerative diseases.[24]

III. Unraveling the Mechanism: Key Experimental Protocols

To rigorously assess the biological activity of methylated indole compounds, a combination of in vitro and in vivo assays is essential. This section provides an overview of key experimental workflows.

A. Workflow for Assessing Antimicrobial Activity

A systematic approach is required to determine the antimicrobial efficacy of novel methylated indole compounds.

Caption: Workflow for the evaluation of anticancer activity.

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment:

-

Seed cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with the methylated indole compound at various concentrations for a specified duration (e.g., 24, 48 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C.

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

-

-

Flow Cytometry Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests cell cycle arrest.

-

IV. Structure-Activity Relationships: The Guiding Principles of Design

The biological activity of methylated indoles is exquisitely sensitive to the position and number of methyl groups. Understanding these structure-activity relationships (SAR) is crucial for optimizing lead compounds.

-

N1-Methylation: As previously mentioned, methylation at the N1 position often enhances lipophilicity and can improve cell permeability and metabolic stability. In the context of anticancer tubulin inhibitors, N1-methylation has been shown to dramatically increase potency. [5]For tryptamine derivatives, N-methylation is a key step in the biosynthesis of psychoactive compounds. [21]

-

C3-Substitution: The C3 position of the indole ring is a common site for functionalization. [25]Many C3-substituted indole analogs are effective as anticancer, antimicrobial, and antioxidant agents. [25]

-

Benzene Ring Methylation: Methylation on the benzene portion of the indole nucleus can fine-tune receptor interactions. For example, in a series of CFTR potentiators, moving a methyl group around the benzene ring of a tetrahydro-γ-carboline scaffold had a significant impact on both the efficacy and potency of the compounds. [26]

V. Future Directions and Concluding Remarks

The field of methylated indole research is vibrant and continues to yield compounds with significant therapeutic potential. Future efforts will likely focus on:

-

Target Deconvolution: For compounds with promising phenotypic effects, identifying the specific molecular target(s) is a critical step in drug development.

-

Improving Pharmacokinetic Properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds is essential for their clinical translation.

-

Combination Therapies: Exploring the synergistic effects of methylated indoles with existing drugs could lead to more effective treatment regimens, particularly in cancer and infectious diseases.

References

-

N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023). MDPI. [Link]

-

Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. (n.d.). PubMed Central. [Link]

-

5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus. (2022). PMC - NIH. [Link]

-

Prospects of Indole derivatives as methyl transfer inhibitors: antimicrobial resistance managers. (2020). PMC - PubMed Central. [Link]

-

The effects of methylated tryptamine derivatives on brain stem neurones. (1972). PMC. [Link]

-

Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. (n.d.). MDPI. [Link]

-

Synthesis and structure-activity relationships of N-methyl-5,6,7-trimethoxylindoles as novel antimitotic and vascular disrupting agents. (2013). PubMed. [Link]

-

Dimethyltryptamine and other hallucinogenic tryptamines exhibit substrate behavior at the serotonin uptake transporter and the vesicle monoamine transporter. (n.d.). ResearchGate. [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). Turk J Pharm Sci. [Link]

-

INDOLE BASED ALKALOID IN CANCER: AN OVERVIEW. (2014). PharmaTutor. [Link]

-

Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors. (2025). PubMed. [Link]

-

Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease. (2025). MDPI. [Link]

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). PMC - NIH. [Link]

-

Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. (2022). ACS Omega. [Link]

-

Neuropharmacology of N,N-Dimethyltryptamine. (n.d.). PMC - PubMed Central. [Link]

-

Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives. (n.d.). Hindawi. [Link]

-

Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. (2025). AIP Publishing. [Link]

-

Indole: A Promising Scaffold For Biological Activity. (n.d.). RJPN. [Link]

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (n.d.). PMC - PubMed Central. [Link]

-

The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies. (2021). NIH. [Link]

-

Indole as a biological scaffold: a comprehensive review. (2025). International Journal of Pharmacognosy and Chemistry. [Link]

-

Unveiling the antimetastatic activity of monoterpene indole alkaloids targeting MMP9 in cancer cells, with a focus on pharmacokinetic and cellular insights. (n.d.). PubMed Central. [Link]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (n.d.). PMC - PubMed Central. [Link]

-

Indole Alkaloids with Potential Anticancer Activity. (2020). PubMed. [Link]

-

Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. (2020). ACS Publications. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). ResearchGate. [Link]

-

Indole-N-methylated beta-carbolinium ions as potential brain-bioactivated neurotoxins. (n.d.). PubMed. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. [Link]

-

Tryptamine hallucinogens and neural activation of distinct brain regions. (n.d.). Study Summary. [Link]

-

Biomedical Importance of Indoles. (n.d.). PMC - NIH. [Link]

-

Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). ACS Publications. [Link]

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2014). ACS Publications. [Link]

-

Noncompetitive Inhibition of Indolethylamine-N-methyltransferase by N,N-Dimethyltryptamine and N,N-Dimethylaminopropyltryptamine. (2014). ACS Publications. [Link]

-

(PDF) Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine. (2018). ResearchGate. [Link]

-

Indole(ethyl)amine N-methyltransferase in the brain. (1969). PubMed. [Link]

Sources

- 1. saapjournals.org [saapjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prospects of Indole derivatives as methyl transfer inhibitors: antimicrobial resistance managers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. turkjps.org [turkjps.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. pharmatutor.org [pharmatutor.org]

- 13. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indole Alkaloids with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and structure-activity relationships of N-methyl-5,6,7-trimethoxylindoles as novel antimitotic and vascular disrupting agents [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Unveiling the antimetastatic activity of monoterpene indole alkaloids targeting MMP9 in cancer cells, with a focus on pharmacokinetic and cellular insights - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. examine.com [examine.com]

- 20. researchgate.net [researchgate.net]

- 21. Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease: Biological Functions, Disease Associations, Inhibitors, and Analytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Indole(ethyl)amine N-methyltransferase in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Indole-N-methylated beta-carbolinium ions as potential brain-bioactivated neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

The Quintessential Guide to the Spectroscopic Characterization of 1-(1-Methyl-1H-indol-5-yl)ethanone

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. 1-(1-Methyl-1H-indol-5-yl)ethanone, a derivative of the privileged indole scaffold, presents a case study in the application of modern spectroscopic techniques for molecular characterization. This guide provides an in-depth technical overview of the spectral data integral to confirming the identity and purity of this compound.

Introduction

1-(1-Methyl-1H-indol-5-yl)ethanone, with the chemical formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol , is a ketone derivative of N-methylated indole. The indole ring system is a fundamental core in numerous biologically active compounds and pharmaceuticals. The precise placement of the acetyl group at the C-5 position, along with N-methylation, significantly influences the molecule's electronic distribution and, consequently, its chemical and biological properties. Accurate spectral analysis is therefore not merely a routine check but a critical step in understanding its structure-activity relationships.

This document will detail the expected and observed spectral data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a comprehensive analytical fingerprint of the molecule.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectral data, a clear and consistent atom numbering system is essential. The following diagram illustrates the structure of 1-(1-Methyl-1H-indol-5-yl)ethanone with the IUPAC numbering convention.

Caption: Molecular structure and atom numbering of 1-(1-Methyl-1H-indol-5-yl)ethanone.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.

Predicted ¹H NMR Spectral Data

Based on established principles of NMR spectroscopy and data from analogous indole derivatives, the following ¹H NMR chemical shifts are predicted for 1-(1-Methyl-1H-indol-5-yl)ethanone in a standard deuterated solvent like CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~8.30 | s | - | 1H |

| H-6 | ~7.85 | dd | J = 8.7, 1.8 | 1H |

| H-7 | ~7.30 | d | J = 8.7 | 1H |

| H-2 | ~7.15 | d | J = 3.1 | 1H |

| H-3 | ~6.55 | d | J = 3.1 | 1H |

| N-CH₃ | ~3.80 | s | - | 3H |

| COCH₃ | ~2.65 | s | - | 3H |

Interpretation of the ¹H NMR Spectrum

The predicted spectrum reveals several key features that confirm the structure of 1-(1-Methyl-1H-indol-5-yl)ethanone:

-

Aromatic Region (δ 6.5-8.5 ppm): The protons on the indole ring appear in this region. The H-4 proton is expected to be the most deshielded aromatic proton due to the anisotropic effect of the adjacent carbonyl group, appearing as a singlet. The H-6 and H-7 protons will exhibit a characteristic ortho-coupling. The pyrrole protons, H-2 and H-3, will show a doublet of doublets due to their mutual coupling.

-

N-Methyl Group (δ ~3.80 ppm): The singlet integrating to three protons in this region is characteristic of the methyl group attached to the indole nitrogen.

-

Acetyl Methyl Group (δ ~2.65 ppm): The singlet integrating to three protons at a higher field corresponds to the methyl protons of the acetyl group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for 1-(1-Methyl-1H-indol-5-yl)ethanone are tabulated below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~198.0 |

| C-7a | ~138.0 |

| C-5 | ~131.0 |

| C-3a | ~130.0 |

| C-2 | ~129.0 |

| C-6 | ~123.0 |

| C-4 | ~121.0 |

| C-7 | ~109.0 |

| C-3 | ~101.0 |

| N-CH₃ | ~33.0 |

| COCH₃ | ~26.0 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (δ ~198.0 ppm): The most downfield signal corresponds to the carbonyl carbon of the acetyl group.

-

Aromatic and Heterocyclic Carbons (δ 100-140 ppm): The eight carbons of the indole ring system resonate in this range. The quaternary carbons (C-3a, C-5, and C-7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

-

Aliphatic Carbons (δ 25-35 ppm): The two methyl carbons, from the N-methyl and acetyl groups, appear at the highest field.

Infrared (IR) Spectroscopy